2-(氟甲基)哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

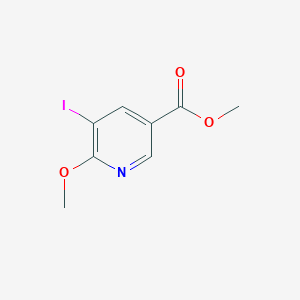

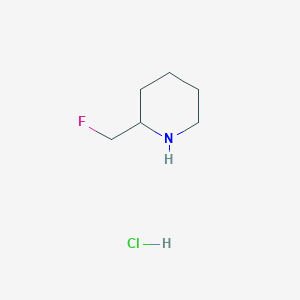

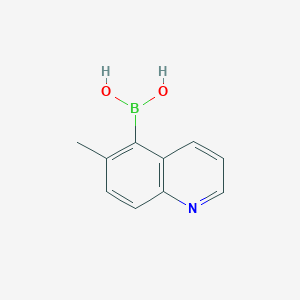

2-(Fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 2-(Fluoromethyl)piperidine hydrochloride is represented by the formula C6H13ClFN . The compound’s average mass is 153.626 Da, and its monoisotopic mass is 153.072052 Da .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Fluoromethyl)piperidine hydrochloride include its molecular structure represented by the formula C6H13ClFN . More specific properties such as density, boiling point, and melting point were not found in the search results.科学研究应用

1. 神经保护和抗痴呆应用

2-(氟甲基)哌啶盐酸盐衍生物已被研究其潜在的神经保护和抗痴呆特性。例如,一项研究报道了合成1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,显示出显著的抗乙酰胆碱酯酶活性。这些衍生物,特别是1-苄基-4-[2-(N-[4'-(苄磺酰)苯甲酰]-N-甲基氨基]乙基]哌啶盐酸盐,被确定为有效的抑制剂,表明它们在治疗痴呆和相关神经退行性疾病方面的潜力(Sugimoto et al., 1990)。

2. 流感病毒抑制

该化合物在开发新类M2抑制剂用于流感A病毒方面发挥了重要作用。一项研究专注于合成和评估螺环哌啶衍生物,突出它们对流感A病毒M2质子通道的动态和结构的影响能力。这些衍生物表现出比阿曼替丁等传统药物更强的抑制效力,表明它们在治疗流感A感染方面的潜力(Wang et al., 2009)。

3. 抗癌和细胞毒性研究

2-(氟甲基)哌啶盐酸盐衍生物也被探索其抗癌特性。已合成多种衍生物,显示出细胞毒性和潜在的抗癌活性。例如,某些哌啶衍生物对人类口腔恶性细胞与非恶性细胞表现出有效的细胞毒性,表明它们作为癌症治疗药物候选物的潜力(Unluer et al., 2016)。

4. 诊断和成像剂的开发

这些衍生物已被用于开发用于各种医学应用的放射示踪剂和成像剂。例如,含有4-(4-氟苄基)哌啶基团的特定PET放射配体已被开发用于成像中枢神经系统中的NR2B NMDA受体(Labas et al., 2011)。

5. 荧光pH传感器

含有2-(氟甲基)哌啶盐酸盐的4-哌啶基-萘酰亚胺衍生物已被合成并检验其荧光特性。这些化合物显示出作为新型荧光pH传感器的潜力,可用于各种生化和医学应用(Cui et al., 2004)。

作用机制

安全和危害

While specific safety and hazard information for 2-(Fluoromethyl)piperidine hydrochloride was not found, piperidine and its derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage, and specific target organ toxicity .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing new synthesis methods and exploring the therapeutic potential of piperidine derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Fluoromethyl)piperidine hydrochloride involves the reaction of piperidine with formaldehyde and hydrogen fluoride in the presence of a catalyst to form 2-(Fluoromethyl)piperidine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Hydrogen fluoride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde and hydrogen fluoride in the presence of a catalyst to form 2-(Fluoromethyl)piperidine.", "Step 2: The resulting 2-(Fluoromethyl)piperidine is then reacted with hydrochloric acid to form 2-(Fluoromethyl)piperidine hydrochloride." ] } | |

CAS 编号 |

886216-73-5 |

分子式 |

C6H12FN |

分子量 |

117.16 g/mol |

IUPAC 名称 |

2-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |

InChI 键 |

VMMNQROZBNSKSB-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CF.Cl |

规范 SMILES |

C1CCNC(C1)CF |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)

![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)

![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)